molecular formula C23H23NO5 B2380826 (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2138311-30-3

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid

Cat. No. B2380826
CAS RN: 2138311-30-3
M. Wt: 393.439
InChI Key: ULEQYUVKLCOACO-CMJOXMDJSA-N
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Description

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Polyfunctional Pyrano[3,4-c]pyrrole Derivatives : A method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives via intramolecular cyclization has been developed. This synthesis involves vicinal cyano and carboxamide groups on a pyran ring, producing compounds like 3-Amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile, which can further react with organic amines or undergo hydrolysis in the presence of sulfuric acid (Ievlev et al., 2017).

  • Protection of Hydroxy-Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group can be used to protect hydroxy-groups during synthesis, compatible with a variety of acid- and base-labile protecting groups. The Fmoc group can be removed efficiently by triethylamine in dry pyridine, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Ethyl 3-Acetyl-8-Cyano-6,7-Dimethylpyrrolo[1,2-a]pyrimidine : This compound and related structures have been synthesized using a condensation process involving ethoxycarbonylpyrrolo[1,2-a]pyrimidine derivatives. These compounds undergo various chemical transformations, leading to different products such as ethyl 2a-acetyl-7-cyano-2a,3a-dihydro-5,6-dimethyl-3H-cyclopropa[e]pyrrolo[1,2-a]pyrimidine-3a-carboxylate (Kurihara et al., 1983).

  • Synthesis of Spiro-Pyrano[3,2-b]pyrrolo-2-oxoindolines : Various spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles have been synthesized by Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile. These compounds demonstrate the chemical versatility and potential applications of pyrrole derivatives in synthesis (Amer et al., 2009).

Applications in Polymer Synthesis

  • Synthesis of N-Substituted Hydroxamic Acids : N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo a highly efficient condensation with phenoxymethyl polystyrene to afford compounds used for the facile synthesis of structurally diverse N-substituted hydroxamic acids, demonstrating the application in polymer and materials science (Mellor & Chan, 1997).

  • Electrochromic and Electrochemical Properties of Copolymers : Synthesis of copolymers comprising fluorene and pyrrole, such as poly-2,2′-(9,9-dioctyl-9h-fluorene-2,7-diyl)bisthiophene (PBT) and poly-pyrrole-3-carboxylic acid (PP3CA), has been studied. These materials have significant electrochromic and electrochemical properties, illustrating their potential in advanced material applications (Hacioglu, 2019).

properties

IUPAC Name

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)23-13-24(11-15(23)9-10-28-14-23)22(27)29-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQYUVKLCOACO-CMJOXMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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